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Executive Summary
NDI-101150 is a potent and highly selective, orally administered small molecule inhibitor of

Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell

activation. By targeting HPK1, NDI-101150 unleashes a broad and robust anti-tumor immune

response, fundamentally altering the tumor microenvironment (TME) from an

immunosuppressive to an immune-active state. Preclinical and clinical data demonstrate that

NDI-101150 enhances the function of multiple key immune cell types—including T cells, B

cells, and dendritic cells—leading to significant tumor growth inhibition and durable clinical

responses in patients with advanced solid tumors. This document provides a comprehensive

overview of the mechanism of action, preclinical efficacy, and clinical trial results of NDI-
101150, along with detailed experimental protocols and data to support its continued

development as a next-generation immuno-oncology therapeutic.

Introduction: The Role of HPK1 in Immune
Suppression
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine

kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative

feedback regulator downstream of the T cell receptor (TCR) and B cell receptor (BCR)

signaling pathways.[1][3] Upon TCR engagement, HPK1 is activated and subsequently

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15613597?utm_src=pdf-interest
https://www.benchchem.com/product/b15613597?utm_src=pdf-body
https://www.benchchem.com/product/b15613597?utm_src=pdf-body
https://www.benchchem.com/product/b15613597?utm_src=pdf-body
https://www.benchchem.com/product/b15613597?utm_src=pdf-body
https://www.benchchem.com/product/b15613597?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7478889/
https://pubmed.ncbi.nlm.nih.gov/35188729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7478889/
https://pubmed.ncbi.nlm.nih.gov/17115060/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


phosphorylates key adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte

protein of 76 kDa).[3][4][5] This phosphorylation event leads to the recruitment of 14-3-3

proteins, causing the dissociation of the SLP-76 signalosome, which ultimately dampens T cell

activation, proliferation, and cytokine production.[1][3] By inhibiting this negative regulatory

signal, NDI-101150 restores and enhances the anti-tumor activity of the immune system.

Mechanism of Action of NDI-101150
NDI-101150 is a highly potent and selective inhibitor of HPK1, with an IC50 of 0.7 nM.[6] Its

mechanism of action is centered on blocking the catalytic activity of HPK1, thereby preventing

the phosphorylation of SLP-76 and the subsequent downstream inhibitory cascade. This leads

to a multi-faceted activation of the immune system within the TME.[7]

Key Impacts on the Tumor Microenvironment:
T-Cell Activation and Proliferation: NDI-101150 directly enhances the activation of both CD4+

and CD8+ T cells, leading to increased proliferation and infiltration into the tumor.[6][8]

Clinical data confirms an influx of cytotoxic and proliferative CD8+ T cells in the TME of

patients treated with NDI-101150.[9]

Enhanced Cytokine Production: Inhibition of HPK1 results in a significant increase in the

secretion of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α, which are critical for

an effective anti-tumor response.[6][10]

B-Cell and Dendritic Cell Function: Beyond T cells, NDI-101150 also augments the function

of B cells and dendritic cells (DCs).[3][6][7] It enhances B-cell activation and antibody

secretion and improves the antigen presentation capacity of DCs, leading to a more robust

and comprehensive immune response.[6][11][12]

Overcoming Immunosuppression: The TME is often characterized by immunosuppressive

factors like TGF-β, Prostaglandin E2 (PGE2), and adenosine. NDI-101150 has been shown

to restore T-cell function even in the presence of these inhibitory signals.[13]

A diagram illustrating the HPK1 signaling pathway and the mechanism of NDI-101150 is

provided below.
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Caption: HPK1 signaling pathway and NDI-101150 mechanism of action.
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Preclinical Data
NDI-101150 has demonstrated robust and broad anti-tumor activity in various preclinical

models.

In Vitro Immune Cell Activation
NDI-101150 treatment leads to a dose-dependent activation of multiple human immune cell

types.

Table 1: In Vitro Activity of NDI-101150

Assay Type Cell Type Measurement Result Reference

Kinase
Inhibition

Recombinant
HPK1

Biochemical
IC50

0.7 nM [6]

T-Cell Activation

Human

CD4+/CD8+ T

Cells

IL-2 Production

EC50
1.5 nM [14]

T-Cell Activation

Human

CD4+/CD8+ T

Cells

IFN-γ & GM-CSF

Secretion

Dose-dependent

increase
[15]

B-Cell Activation
Human CD19+ B

Cells
IgG Secretion

Dose-dependent

increase
[12]

DC Activation Mouse BMDCs

Co-stimulatory

markers (CD80,

CD86)

Upregulation [12]

| Target Engagement | Human PBMCs | pSLP-76 Inhibition IC50 | 8.65 mg/kg (in vivo

equivalent) |[14] |

In Vivo Anti-Tumor Efficacy
In syngeneic mouse models, oral administration of NDI-101150 resulted in significant tumor

growth inhibition and the induction of a durable immune memory response.
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Table 2: In Vivo Efficacy of NDI-101150 in Syngeneic Mouse Models

Model Treatment Key Findings Reference

EMT-6 (Breast
Cancer)

75 mg/kg p.o. daily

~70% Tumor
Growth Inhibition.
[10] 7 out of 10
mice showed
complete tumor
regression.[13]

[10][13]

CT-26 (Colon Cancer) Monotherapy
50% Tumor Growth

Inhibition.
[11]

CT-26 (Colon Cancer)
Combination with anti-

PD-1

Synergistic effect,

leading to complete

tumor regressions.

[13]

| EMT-6 (Tumor Re-challenge) | NDI-101150 pre-treated mice | 100% rejection of tumor re-

challenge, indicating robust immune memory. |[13] |

Clinical Data: The NCT05128487 Trial
NDI-101150 is being evaluated in an ongoing Phase 1/2 clinical trial (NCT05128487) as a

monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.

[9][11]

Safety and Tolerability
NDI-101150 has been generally well-tolerated. The most common treatment-related adverse

events (TRAEs) are primarily gastrointestinal and constitutional.

Table 3: Common Treatment-Related Adverse Events (Monotherapy, Any Grade)
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Adverse Event Frequency Reference

Nausea 39% - 43.5% [16][17]

Diarrhea 31.8% - 35% [16][17]

Vomiting 25.9% - 29% [16][17]

Fatigue 27% - 28.2% [16][17]

Data as of November 2024 from the NCT05128487 trial.

The maximum tolerated dose (MTD) for monotherapy was identified as 150 mg once daily.[16]

Clinical Efficacy and Pharmacodynamics
NDI-101150 has shown encouraging signs of clinical activity, particularly in heavily pre-treated

patients with clear cell renal cell carcinoma (ccRCC).[9]

Table 4: Clinical Efficacy of NDI-101150 Monotherapy in ccRCC Patients

Efficacy Endpoint Result Reference

Objective Response Rate
(ORR)

15.0% - 18% [11][16][18]

Clinical Benefit Rate (CBR) 25% - 29% [11][16][18]

Disease Control Rate (DCR) 60% - 65% [11][16][18]

CBR = Complete Response + Partial Response + Stable Disease ≥6 months. DCR = CR + PR

+ SD.

Crucially, strong on-target activity was demonstrated across all dose levels.

Target Engagement: Sustained inhibition of the pharmacodynamic biomarker,

phosphorylated SLP-76 (pSLP76), by >50% was observed in all patient cohorts at steady

state.[16][17][19]
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TME Modulation: On-treatment tumor biopsies revealed a significant reduction (≥75%) in

tissue CD3+/pSLP76+ cells and a corresponding increase in the infiltration of activated

CD8+ T cells and dendritic cells, confirming the proposed mechanism of action in patients.[7]

Experimental Protocols
In Vivo Syngeneic Mouse Model (EMT-6)
This protocol describes a typical efficacy study using the EMT-6 murine breast cancer model.

Cell Culture: Culture EMT-6 tumor cells in appropriate media until they reach the logarithmic

growth phase.

Tumor Implantation: Harvest and resuspend EMT-6 cells in sterile PBS at a concentration of

1 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the right flank of

female BALB/c mice.[20]

Randomization and Dosing: Once tumors reach a mean volume of approximately 100 mm³,

randomize mice into treatment and vehicle control groups.[12] Administer NDI-101150 orally

at the desired dose (e.g., 75 mg/kg) once daily.[10]

Monitoring: Measure tumor volume using calipers 2-3 times per week, calculated by the

formula (Length x Width²)/2. Monitor animal body weight and overall health.[20]

Endpoint: The primary endpoint is tumor growth inhibition. At the end of the study, tumors

can be excised for further analysis (e.g., immunophenotyping by flow cytometry).[20]

Immune Memory (Re-challenge): For mice that achieve a complete response, discontinue

treatment. After a washout period (e.g., 5 days), re-challenge the mice with a new injection of

EMT-6 cells in the opposite flank and monitor for tumor growth without further treatment.[12]

Start 1. Culture EMT-6
Tumor Cells

2. Subcutaneous
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(1x10^6 cells)

3. Monitor Tumor
Growth to ~100 mm³

4. Randomize Mice
(Vehicle vs. NDI-101150)
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Caption: Experimental workflow for an in vivo syngeneic mouse model study.

Human T-Cell Activation Assay (Cytokine Production)
This protocol outlines the measurement of cytokine production from primary human T cells.

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human

donors using Ficoll-Paque density gradient centrifugation. Purify CD4+ and CD8+ T cells

using magnetic-activated cell sorting (MACS).[14]

Cell Culture: Culture the purified T cells in complete RPMI-1640 medium supplemented with

10% fetal bovine serum.

Inhibitor Treatment: Pre-incubate the T cells with various concentrations of NDI-101150 or

DMSO (vehicle control) for 1-2 hours.[12][14]

T-Cell Stimulation: Transfer the cells to 96-well plates pre-coated with anti-CD3 (e.g., 1-5

µg/mL) and soluble anti-CD28 antibodies to stimulate the T-cell receptor.[12][14]

Incubation: Incubate the cells for a specified period (e.g., 72 hours for CD4+, 96 hours for

CD8+).[10]

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration

of cytokines (e.g., IL-2, IFN-γ) using methods such as ELISA or multiplex bead array assays.

[12]

Conclusion
NDI-101150 is a promising, first-in-class, oral HPK1 inhibitor that has demonstrated a powerful,

multi-faceted mechanism for activating the body's immune system against cancer. By relieving

a key negative regulatory checkpoint in T cells, B cells, and dendritic cells, it effectively

transforms the tumor microenvironment to favor anti-tumor immunity. The robust preclinical

efficacy, acceptable safety profile, and encouraging clinical activity, especially in checkpoint

inhibitor-refractory patient populations, strongly support the continued development of NDI-
101150 as a novel monotherapy and combination partner in immuno-oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/publication/375147664_751_Monotherapy_results_from_an_ongoing_phase_1a_dose_escalation_study_of_NDI-101150_a_highly_selective_oral_hematopoietic_progenitor_kinase_1_HPK1_inhibitor/fulltext/656a3959b1398a779dcebf65/751-Monotherapy-results-from-an-ongoing-phase-1a-dose-escalation-study-of-NDI-101150-a-highly-selective-oral-hematopoietic-progenitor-kinase-1-HPK1-inhibitor.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Hpk1_IN_25_in_Syngeneic_Mouse_Models.pdf
https://www.benchchem.com/product/b15613597#ndi-101150-and-its-impact-on-the-tumor-microenvironment
https://www.benchchem.com/product/b15613597#ndi-101150-and-its-impact-on-the-tumor-microenvironment
https://www.benchchem.com/product/b15613597#ndi-101150-and-its-impact-on-the-tumor-microenvironment
https://www.benchchem.com/product/b15613597#ndi-101150-and-its-impact-on-the-tumor-microenvironment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15613597?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

